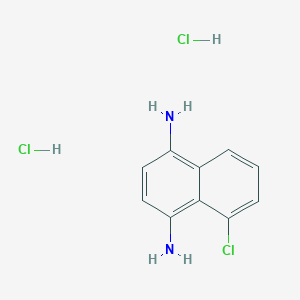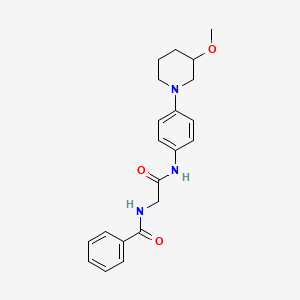![molecular formula C29H29ClN4O3 B3018201 3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 901264-72-0](/img/structure/B3018201.png)
3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" is a complex molecule that may be related to the piperazine class of compounds, which are known for their central nervous system activity and potential as receptor antagonists. Piperazine derivatives have been studied for their affinity to 5-HT1A and 5-HT2 receptors, which are implicated in various neurological functions and disorders .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as seen in the creation of triazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving multiple steps and the use of different chemical reagents to introduce the various functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The structure-activity relationship studies indicate that the substitution pattern on the piperazine ring and the nature of the terminal groups significantly influence the biological activity of these compounds . The compound likely has a complex structure with multiple rings and functional groups, contributing to its potential biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and the formation of Schiff bases, as seen in the synthesis of triazole derivatives . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compounds. The specific chemical reactions that the compound "3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" undergoes would depend on its functional groups and the desired modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a benzotriazole moiety has been shown to contribute to the receptor affinity of piperazine compounds . The antioxidant activity of piperazine derivatives containing an oxadiazole ring has also been demonstrated, suggesting that the presence of such rings can impart significant free radical scavenging properties . The antimicrobial activities of triazole derivatives further illustrate the diverse biological properties that can be achieved through structural modifications of piperazine compounds .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Characterization
Scientific research has developed several synthesis techniques for compounds with structural similarities to the specified chemical, emphasizing the creation of novel derivatives with potential biological activities. For example, novel synthesis methods involve the condensation of ester ethoxycarbonylhydrazones with primary amines to create diverse derivatives with antimicrobial activities (H. Bektaş et al., 2010). Another study focused on synthesizing carbazole derivatives linked to piperazine and evaluating their antimicrobial and anticancer activities (D. Sharma et al., 2014). These methodologies illustrate the compound's relevance in synthesizing new chemical entities with potential therapeutic applications.
Biological Evaluation
Research into the biological evaluation of similar compounds has identified various biological activities, including antimicrobial and anticancer properties. For instance, new pyridine derivatives have been synthesized and assessed for their antimicrobial activities, showcasing the potential of such compounds in developing new antimicrobial agents (N. Patel et al., 2011). Additionally, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent bacterial biofilm and MurB inhibitors, indicating their significance in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Antimicrobial and Anticancer Activities
Several studies have synthesized and tested compounds for antimicrobial and anticancer activities. For example, microwave-assisted synthesis of hybrid molecules derived from norfloxacin showed excellent antimicrobial activity, demonstrating the therapeutic potential of such compounds (Meltem Menteşe et al., 2013). Similarly, new urea and thiourea derivatives of piperazine doped with Febuxostat were evaluated for their anti-TMV and antimicrobial activities, highlighting the broad spectrum of biological applications (R. C. Krishna Reddy et al., 2013).
Propriétés
IUPAC Name |
10-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O3/c1-19-10-11-21(30)17-25(19)32-12-14-33(15-13-32)27(35)20-6-5-7-22(16-20)34-28(36)31-24-18-29(34,2)37-26-9-4-3-8-23(24)26/h3-11,16-17,24H,12-15,18H2,1-2H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAULGODRVVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)NC5CC4(OC6=CC=CC=C56)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

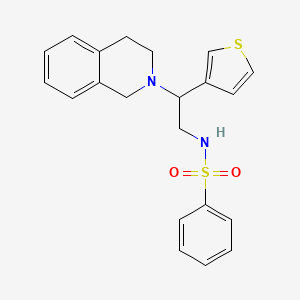
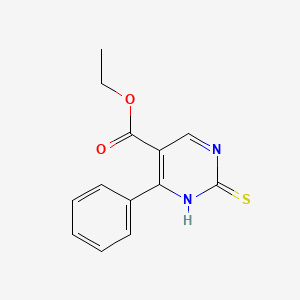

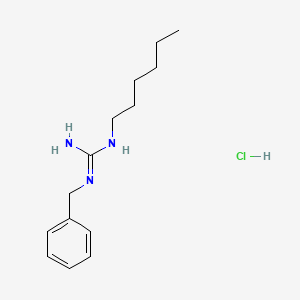

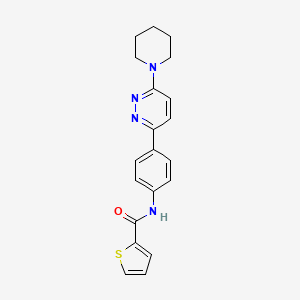


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
